molecular formula C12H14N4O2 B1266982 ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 20271-33-4

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1266982
CAS RN: 20271-33-4
M. Wt: 246.27 g/mol
InChI Key: WPALUGLYRHXNGX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the formula C₁₂H₁₄N₄O₂ . It is also known by other names such as 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(phenylmethyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its formula (C₁₂H₁₄N₄O₂) and its CAS Number (20271-33-4) . Additional properties such as boiling point, melting point, and spectral data were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agents

Triazole derivatives, including ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, are known for their broad biological activities . They have been utilized in the development of antimicrobial agents due to their ability to inhibit a variety of enzymes and receptors . Additionally, their structural similarity to amide bonds allows them to interact effectively with biological systems, making them valuable in anticancer drug design . These compounds can be tailored to target specific cancer cell lines, offering potential for personalized medicine.

Material Science: Photostabilizers and Corrosion Inhibitors

In material science, triazole compounds serve as photostabilizers, protecting materials from degradation caused by UV light . Their chemical stability under various conditions also makes them suitable as corrosion inhibitors, particularly for copper alloys, which are crucial in industrial applications .

Agrochemistry: Pesticides and Growth Regulators

The triazole ring is a key component in the synthesis of agrochemicals, including pesticides and plant growth regulators . These compounds can enhance agricultural productivity by protecting crops from pests and diseases while also regulating plant growth for better yield.

Polymer Chemistry: Synthesis of Functional Polymers

Triazoles are instrumental in polymer chemistry for synthesizing functional polymers. Their ability to form strong covalent bonds and their high thermal stability make them ideal for creating polymers with specific properties for industrial use .

Supramolecular Chemistry: Host-Guest Systems

In supramolecular chemistry, triazole derivatives are used to create host-guest systems due to their ability to form hydrogen bonds and interact with various molecules . This application is significant in the development of molecular recognition processes and sensors.

Bioconjugation: Drug Delivery Systems

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be used in bioconjugation to attach drugs to carriers or targeting molecules . This is particularly useful in designing drug delivery systems that can specifically target diseased cells, increasing the efficacy of treatments while minimizing side effects.

properties

IUPAC Name

ethyl 5-amino-1-benzyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALUGLYRHXNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296799
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

CAS RN

20271-33-4
Record name 20271-33-4
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Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 1.15 g (0.05 mol) of sodium in 80 mL of absolute ethanol was added 4.5 mL of methyl cyanoacetate and 6.5 g (0.05 mol) of benzyl azide. A white precipitate formed immediately, and the resulting mixture was stirred overnight. The yellowish creamy mixture was poured into 500 mL of ice water, and a crude yellow precipitate was collected by filtration. Recrystallization from ethanol afforded the title compound as a pale yellow solid (5.0 g, 42%). m.p. 153° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
42%

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